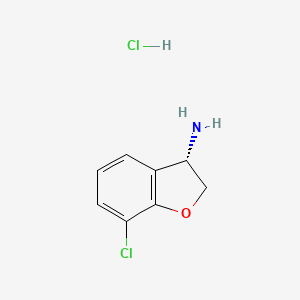

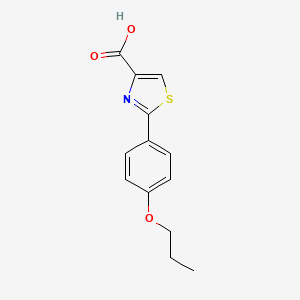

(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). Converting amines into their hydrochlorides is a common way to improve their water solubility, which can be desirable for substances used in medications .

Applications De Recherche Scientifique

Fluorescent Quantitation and Analysis

The compound 7-chloro-4-nitrobenzofurazan (NBD-Cl), which shares a structural motif with "(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride," has been utilized for the quantitative fluorescence detection of biologically active amines in fermented foods. This application is advantageous for its simplicity and ability to form fluorescent derivatives with various amines, making it a valuable tool in food science and safety (Voigt & Eitenmiller, 1974).

Spectrophotometry and Spectrofluorimetry Techniques

The usefulness of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques has been extensively reviewed. This showcases its application in pharmaceutical analysis, providing a method for the determination of drugs in pharmaceutical and real samples (Elbashir, Suliman, & Aboul‐Enein, 2011).

Chemical Synthesis Applications

The reaction of N,3,3-trimethyl-1-phenyl-1-indanpropylamine hydrochloride with 7-chloro-4-nitrobenzofurazan has led to the development of a sensitive spectrophotofluorometric method, applied to the assay of capsules and compatibility samples. This demonstrates the compound's role in enhancing analytical methodologies (Turdiu, Penner, & Chafetz, 1974).

Electrocatalysis and Virtual Hydrogen Storage

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) has been studied as an electrochemical oxidation catalyst for a secondary amine, serving as a model system for virtual hydrogen storage. This research opens up new avenues for understanding and utilizing electrocatalytic processes for energy storage applications (Luca et al., 2011).

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of 5- and 7-chloro-4,6-dinitrobenzofurazan 1-oxide by aromatic amines have been explored, showing the compound's potential as a powerful electrophile in synthetic organic chemistry. This research contributes to the development of new synthetic routes for complex organic molecules (Read & Norris, 1985).

Propriétés

IUPAC Name |

(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYALWTPSNQGZCN-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N3-cyclopentyl-N8-cyclopropyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/no-structure.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide](/img/structure/B2725952.png)

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2725953.png)

![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)

![5-chloro-2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2725961.png)

![Methyl 6-benzyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2725962.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2725963.png)

![7-chloro-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725965.png)

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2725966.png)